[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes multiple functional groups such as benzoyloxy, fluoro, and dioxopyrimidinyl groups
Preparation Methods
The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the benzoyloxy and fluoro groups. The final step involves the attachment of the dioxopyrimidinyl group. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The major products are typically oxidized derivatives of the original compound.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and benzoyloxy groups, resulting in the formation of substituted products
Scientific Research Applications
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in viral replication or cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate can be compared with other similar compounds, such as:
[(2S,3S,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate: This compound has similar functional groups but differs in the stereochemistry and the presence of additional fluorine atoms.
[(2R,3R,4S,5R)-3-Benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: This compound also contains fluoro and benzoyloxy groups but has a different arrangement of these groups.
Properties
Molecular Formula |
C31H25FN2O9 |
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Molecular Weight |
588.5 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25FN2O9/c1-31(43-28(38)21-15-9-4-10-16-21)24(42-27(37)20-13-7-3-8-14-20)23(18-40-26(36)19-11-5-2-6-12-19)41-29(31)34-17-22(32)25(35)33-30(34)39/h2-17,23-24,29H,18H2,1H3,(H,33,35,39)/t23-,24?,29-,31+/m1/s1 |
InChI Key |
DBNWXXHQEQCDIA-JOYBOTNZSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=C(C(=O)NC4=O)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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